molecular formula C5H9ClN4O2 B2932071 (1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride CAS No. 2503209-16-1

(1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride

Cat. No.: B2932071
CAS No.: 2503209-16-1
M. Wt: 192.6
InChI Key: NLQGKHRBWKQFQQ-UHFFFAOYSA-N
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Description

(1-Methyl-4-nitropyrazol-3-yl)methanamine hydrochloride is a pyrazole-derived compound featuring a methyl group at the 1-position, a nitro group at the 4-position, and a methanamine moiety at the 3-position, stabilized as a hydrochloride salt. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatile heterocyclic framework and tunable electronic properties .

Properties

IUPAC Name

(1-methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c1-8-3-5(9(10)11)4(2-6)7-8;/h3H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQGKHRBWKQFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503209-16-1
Record name 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride typically involves the nitration of 1-methylpyrazole followed by the introduction of a methanamine group. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid for the nitration step. The subsequent introduction of the methanamine group can be achieved through reductive amination using reagents like sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of (1-Methyl-4-aminopyrazol-3-yl)methanamine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanamine group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Heterocyclic Diversity

The compound’s pyrazole core distinguishes it from other heterocyclic analogs. Key comparisons include:

Pyrazole-Based Derivatives
  • [1-(4-Methylphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride (C₁₁H₁₄ClN₃): Substituents: A 4-methylphenyl group at the pyrazole 1-position. Applications include organic synthesis intermediates .
  • (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (C₁₀H₁₁ClN₄) :

    • Substituents: A phenyl group substituted with a pyrazole ring.
    • Comparison: The extended aromatic system may enhance π-π stacking interactions, influencing solubility and receptor binding in pharmaceutical contexts .
Thiazole/Triazole-Based Derivatives
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (C₁₀H₉ClN₂S·HCl) :

    • Heterocycle: Thiazole (sulfur and nitrogen).
    • Substituents: 4-Chlorophenyl group.
    • Properties: Higher molecular weight (261.17 g/mol) and melting point (268°C) due to the thiazole ring and chlorine substituent. Used as a pharmaceutical intermediate .
  • 2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride (C₅H₁₁ClN₄S) :

    • Heterocycle: Triazole (three nitrogen atoms).
    • Substituents: Sulfanyl and methyl groups.
    • Comparison: The sulfanyl group may improve solubility in polar solvents compared to the nitro group in the target compound .

Physicochemical Properties

The nitro group in the target compound is a strong electron-withdrawing substituent, which likely reduces the amine’s basicity and increases stability against oxidative degradation. Analogous compounds with electron-donating groups (e.g., methyl) exhibit higher basicity but lower thermal stability.

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Heterocycle Substituents Molecular Weight Melting Point Application
(1-Methyl-4-nitropyrazol-3-yl)methanamine hydrochloride* C₅H₉ClN₄O₂ Pyrazole 1-Methyl, 4-Nitro 192.61 N/A Research chemical
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride C₁₀H₉ClN₂S·HCl Thiazole 4-Chlorophenyl 261.17 268°C Pharmaceutical intermediate
1-[1-(4-Methylphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride C₁₁H₁₄ClN₃ Pyrazole 4-Methylphenyl 223.70 N/A Organic synthesis
(3-Chloropyrazin-2-yl)methanamine hydrochloride C₅H₅Cl₂N₃ Pyrazine 3-Chloro 193.02 N/A Pharmaceutical intermediate

*Data for the target compound is inferred from structural analogs.

Biological Activity

The compound (1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride (CAS No. 2503209-16-1) is a derivative of nitropyrazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group in the pyrazole ring is known for its role in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to apoptosis in cancer cells and inhibition of microbial growth.

Pharmacological Properties

Research indicates that derivatives of nitropyrazole exhibit antimicrobial , antiparasitic , and anticancer properties. For instance, studies have shown that similar compounds demonstrate significant efficacy against various pathogens including bacteria and protozoa.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of 3-nitropyrazoles, noting that they possess substantial antibacterial properties against strains such as E. coli and Streptococcus pyogenes. The compound was administered in different modes to infected mice, showing promising results in survival rates post-infection .

Anticancer Activity

The potential anticancer effects are linked to the compound's ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies have demonstrated that modifications to the pyrazole structure can enhance cytotoxic activity against various human tumor cell lines .

Study 1: Antimicrobial Efficacy

In a laboratory setting, groups of mice were inoculated with E. coli and treated with this compound. The results indicated a significant increase in survival rates compared to untreated controls, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

Research on related nitropyrazole compounds showed that they could induce apoptosis in cancer cells through oxidative stress mechanisms. The study reported IC50 values for certain derivatives being lower than standard treatments like metronidazole, indicating enhanced potency .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsMechanism of ActionIC50 Values
AntimicrobialE. coli, S. pyogenesInduction of oxidative stress< 5 µM
AnticancerHuman tumor cell linesInhibition of CDKs leading to apoptosis< 2 µM
AntiparasiticEntamoeba histolytica, Giardia intestinalisDisruption of metabolic pathways< 1.5 µM

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